Unii-S098K6hgd9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

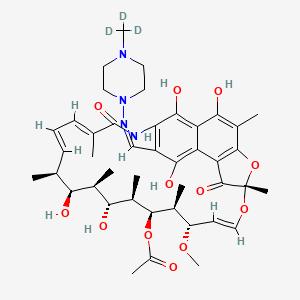

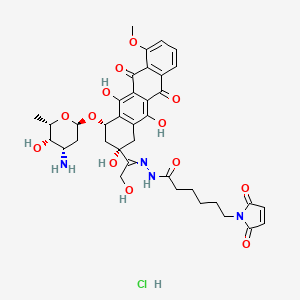

Unii-S098K6hgd9, also known as Aldoxorubicin Hydrochloride, is a tumor-targeted conjugate of doxorubicin. It is designed to deliver doxorubicin, a well-established anti-cancer agent, directly to tumor cells. This compound utilizes an acid-sensitive linker that binds to albumin, allowing the cytotoxic payload to preferentially accumulate in the tumor and potentially spare the surrounding healthy tissue .

準備方法

Synthetic Routes and Reaction Conditions

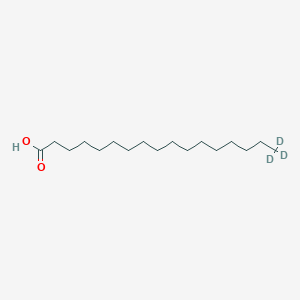

Aldoxorubicin Hydrochloride is synthesized through a series of chemical reactions involving doxorubicin and a maleimidocaproyl hydrazone linker. The synthesis typically involves the following steps:

Activation of Doxorubicin: Doxorubicin is first activated by reacting it with a suitable activating agent.

Linker Attachment: The activated doxorubicin is then reacted with the maleimidocaproyl hydrazone linker under controlled conditions to form the conjugate.

Purification: The resulting Aldoxorubicin Hydrochloride is purified using chromatographic techniques to remove any impurities.

Industrial Production Methods

Industrial production of Aldoxorubicin Hydrochloride involves scaling up the synthetic process while ensuring strict quality control measures. The process includes:

Large-Scale Synthesis: The chemical reactions are carried out in large reactors with precise control over temperature, pH, and reaction time.

Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure purity and consistency.

化学反応の分析

Types of Reactions

Aldoxorubicin Hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The acid-sensitive linker is hydrolyzed in the acidic environment of tumor cells, releasing doxorubicin.

Binding to Albumin: The compound binds to albumin in the bloodstream, facilitating its transport to the tumor site.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (low pH) are required for the hydrolysis of the linker.

Albumin Binding: Physiological conditions (pH 7.4) are suitable for the binding of Aldoxorubicin Hydrochloride to albumin.

Major Products Formed

科学的研究の応用

Aldoxorubicin Hydrochloride has several scientific research applications, including:

Cancer Treatment: It is primarily investigated for its use in treating various types of solid tumors, including sarcomas and other malignancies.

Drug Delivery Research: The compound serves as a model for studying targeted drug delivery systems that exploit the unique environment of tumor cells.

Pharmacokinetics and Pharmacodynamics: Research on Aldoxorubicin Hydrochloride helps in understanding the pharmacokinetics and pharmacodynamics of albumin-binding prodrugs

作用機序

Aldoxorubicin Hydrochloride exerts its effects through the following mechanism:

Binding to Albumin: After administration, Aldoxorubicin Hydrochloride binds to endogenous albumin in the bloodstream.

Targeted Delivery: The albumin-bound conjugate preferentially accumulates in the tumor due to the enhanced permeability and retention effect.

Acid-Sensitive Release: In the acidic environment of the tumor, the linker is hydrolyzed, releasing doxorubicin.

Cytotoxic Action: Doxorubicin exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to cell death.

類似化合物との比較

Similar Compounds

Doxorubicin: The parent compound of Aldoxorubicin Hydrochloride, used widely in cancer treatment.

Epirubicin: Another anthracycline antibiotic similar to doxorubicin but with different pharmacokinetic properties.

Daunorubicin: An anthracycline used in the treatment of leukemia

Uniqueness

Aldoxorubicin Hydrochloride is unique due to its targeted delivery mechanism, which allows for higher doses of doxorubicin to be delivered directly to the tumor site while minimizing systemic toxicity. This targeted approach enhances the efficacy of the treatment and reduces the side effects commonly associated with doxorubicin .

特性

CAS番号 |

1361563-03-2 |

|---|---|

分子式 |

C37H43ClN4O13 |

分子量 |

787.2 g/mol |

IUPAC名 |

N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride |

InChI |

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/t17-,20-,22-,27-,32+,37-;/m0./s1 |

InChIキー |

NGKHWQPYPXRQTM-USZGXNDZSA-N |

異性体SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[5-[2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl]-3-(furan-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10815276.png)

![(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10815328.png)

![(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B10815332.png)

![6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B10815349.png)

![3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B10815350.png)